Tetracenomycin B3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

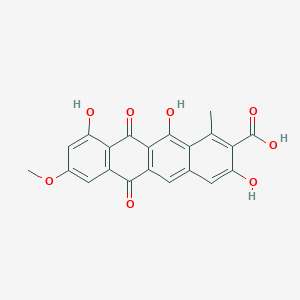

Tetracenomycin B3 is a tetracenomycin and a member of tetracenequinones.

Applications De Recherche Scientifique

Biosynthesis Engineering

Metabolic Engineering : Recent advancements in metabolic engineering have facilitated the production of Tetracenomycin B3 through the manipulation of genetic pathways in Streptomyces spp. A study developed a BioBricks® toolbox , enabling the integration of various genetic components to optimize tetracenomycin production. By overexpressing genes such as vhb (hemoglobin from Vitreoscilla stercoraria) and accA2BE (acetyl-CoA carboxylase), researchers achieved a significant increase in yield, producing up to 400 mg/L of 8-demethyl-tetracenomycin C .

Gene Clusters : The gene cluster responsible for tetracenomycin biosynthesis has been characterized, providing insights into the enzymatic processes involved. This understanding allows for the development of novel analogs with enhanced properties by co-expressing methyltransferases like tcmO and tcmD, which facilitate the biosynthesis of tetracenomycin C and X .

Anticancer Activity

This compound exhibits potent cytotoxic effects against various cancer cell lines. Research indicates that these compounds inhibit peptide translation by binding to the large ribosomal subunit, effectively disrupting protein synthesis in cancer cells. This mechanism underlies their potential as chemotherapeutic agents .

Case Study: Cytotoxicity Testing

In vitro studies have demonstrated that tetracenomycins, including B3, show significant activity against human tumor cell lines such as HepG2 (liver cancer) and A375 (melanoma). The IC50 values for these compounds suggest that they can effectively inhibit cell proliferation at relatively low concentrations .

Antibacterial Properties

Beyond their anticancer applications, tetracenomycins also display antibacterial activity. They have been shown to be effective against a range of bacterial pathogens, making them candidates for further development as antibiotics. Their mechanism involves interference with bacterial ribosomal function, similar to their action in eukaryotic cells .

Structural Insights and Analog Development

Understanding the structural characteristics of this compound is crucial for designing new derivatives with improved efficacy and reduced toxicity. Crystal structure analyses have provided insights into how these compounds interact at a molecular level with ribosomes, paving the way for rational drug design .

Table: Comparison of Tetracenomycin Derivatives

| Compound | Anticancer Activity | Antibacterial Activity | Yield (mg/L) |

|---|---|---|---|

| This compound | High | Moderate | 15-20 |

| Tetracenomycin C | Very High | High | 400 |

| Tetracenomycin X | Very High | Moderate | TBD |

Propriétés

Numéro CAS |

117241-62-0 |

|---|---|

Formule moléculaire |

C21H14O8 |

Poids moléculaire |

394.3 g/mol |

Nom IUPAC |

3,10,12-trihydroxy-8-methoxy-1-methyl-6,11-dioxotetracene-2-carboxylic acid |

InChI |

InChI=1S/C21H14O8/c1-7-14-8(4-12(22)15(7)21(27)28)3-10-17(19(14)25)20(26)16-11(18(10)24)5-9(29-2)6-13(16)23/h3-6,22-23,25H,1-2H3,(H,27,28) |

Clé InChI |

NSKLWYCTXNPUBB-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |

SMILES canonique |

CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O)C(=O)O |

Key on ui other cas no. |

117241-62-0 |

Synonymes |

tetracenomycin B(3) tetracenomycin B3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.